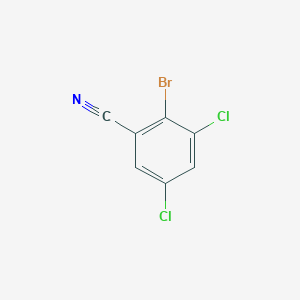

2-Bromo-3,5-dichlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1160574-39-9 |

|---|---|

Molecular Formula |

C7H2BrCl2N |

Molecular Weight |

250.90 g/mol |

IUPAC Name |

2-bromo-3,5-dichlorobenzonitrile |

InChI |

InChI=1S/C7H2BrCl2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |

InChI Key |

WFUAPOVDTWFIDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-3,5-dichlorobenzonitrile CAS number and physical properties

An In-Depth Technical Guide to 2-Bromo-3,5-dichlorobenzonitrile for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of complex halogenated aromatic compounds. We will explore the essential properties, synthesis, and safe handling of this compound, a versatile chemical intermediate with significant potential in modern organic synthesis.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring a nitrile functional group and three distinct halogen atoms. This unique substitution pattern makes it a valuable building block, offering multiple, regiochemically distinct sites for synthetic modification. Its formal identification and key physical properties are summarized below.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source |

| CAS Number | 1160574-39-9 | |

| Molecular Formula | C₇H₂BrCl₂N | [1] |

| Molecular Weight | 250.91 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Solid / Powder | |

| Purity | Typically ≥97% |

Note: Experimental data such as melting point, boiling point, and solubility for this specific isomer are not widely reported in public literature. Researchers should rely on the Certificate of Analysis provided by the supplier for lot-specific data.

The presence of bromine and chlorine atoms significantly influences the molecule's electronic properties and reactivity. The bromine atom, typically at the 2-position, is particularly susceptible to oxidative addition in metal-catalyzed cross-coupling reactions, providing a reliable handle for carbon-carbon or carbon-heteroatom bond formation.[2][3]

Section 2: Strategic Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzonitriles often requires multi-step sequences that carefully control the introduction of functional groups to achieve the desired regiochemistry. A common conceptual approach involves the halogenation of a suitable precursor. For instance, the synthesis could be envisioned starting from a dichlorinated aniline, which is then diazotized and subjected to a Sandmeyer reaction to install the nitrile and bromo groups.

A more direct, though potentially less selective, route could involve the direct bromination and chlorination of a benzonitrile precursor. However, controlling the positions of three different substituents requires careful selection of catalysts and reaction conditions. A plausible laboratory-scale synthesis could adapt established procedures for creating similar halogenated aromatics, such as the conversion of an aromatic bromide into a nitrile.[4]

Below is a logical workflow illustrating a generalized synthesis for a halogenated benzonitrile, emphasizing the critical control points.

Caption: Generalized workflow for the synthesis of a polyhalogenated benzonitrile.

Section 3: Applications in Drug Discovery and Development

Halogenated intermediates like this compound are instrumental in modern medicinal chemistry. Their utility stems from the versatility of the carbon-halogen bonds in forming more complex molecular architectures, which is a cornerstone of drug discovery.[2][3]

-

Cross-Coupling Reactions : The bromo-substituent is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of diverse functional groups (aryl, alkyl, amine, etc.), enabling chemists to rapidly generate libraries of analogues to explore structure-activity relationships (SAR).[2]

-

Pharmacokinetic Modulation : The presence of halogens, particularly fluorine (though not present here, it's a related concept), can significantly alter the metabolic stability and bioavailability of a drug candidate.[2] Chlorine atoms can block sites of metabolism and improve the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.

-

Scaffold Elaboration : This compound serves as a rigid scaffold onto which additional complexity can be built. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key hydrogen bond acceptor in interactions with a biological target.

The strategic use of such building blocks is a key enabler for accelerating drug discovery pipelines, allowing for the efficient synthesis of novel chemical entities with desirable pharmacological properties.

Section 4: A Self-Validating Protocol for Safe Handling and Storage

The safe handling of reactive chemical intermediates is paramount in a research environment. Trustworthiness in a protocol is achieved when every step is justified by a clear safety or operational rationale.

Hazard Profile: While a specific, comprehensive safety data sheet (SDS) for this compound is not broadly available, related compounds like 2-bromo-5-chlorobenzonitrile and other halogenated aromatics are typically classified with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation. [5]

-

May cause respiratory irritation. [5]

Personal Protective Equipment (PPE):

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Hand Protection : Wear impervious gloves (e.g., nitrile rubber).[6]

-

Eye Protection : Use chemical safety goggles or a face shield.[7]

-

Body Protection : Wear a standard laboratory coat.

Step-by-Step Handling Protocol:

-

Pre-Use Assessment : Before handling, review the supplier's SDS. Note the specific hazard statements (H-codes) and precautionary statements (P-codes). Rationale: Ensures awareness of specific risks and emergency procedures.

-

Preparation : Ensure the chemical fume hood is operational and the work area is clear of clutter. Have spill-control materials (e.g., absorbent pads) readily available. Rationale: Proactive preparation minimizes the impact of an accidental release.

-

Weighing and Transfer : Conduct all weighing and transfers of the solid material within the fume hood. Use tools like spatulas and weighing paper to avoid direct contact. If weighing outside the hood is unavoidable, use a tared, sealed container. Rationale: Prevents the release of fine powder into the laboratory atmosphere.[8]

-

During Reaction : Keep the reaction vessel closed to the extent possible. If heating, ensure the setup includes a condenser to prevent vapor release. Rationale: Contains the chemical within the reaction system.

-

Post-Use and Storage : Tightly seal the container after use.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, amines, or bases.[7][8] Rationale: Prevents degradation of the compound and accidental reactions.

-

Waste Disposal : Dispose of contaminated materials and unused chemicals in a designated hazardous waste container, following all institutional and local regulations. Do not pour down the drain. Rationale: Protects the environment and ensures regulatory compliance.

Caption: A self-validating workflow for the safe handling of chemical intermediates.

References

-

2-(3-Bromo-2,5-dichlorophenyl)acetonitrile | C8H4BrCl2N | CID 131625978. PubChem. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 10330944. PubChem. [Link]

-

SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile. Fisher Scientific. [Link]

-

SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

-

4-Bromo-3,5-dichlorobenzonitrile | C7H2BrCl2N | CID 19769948. PubChem. [Link]

- Process for producing 1-bromo-3,5-dichlorobenzene.

-

The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Medium. [Link]

-

2-Bromo-3,5-dichloropyridine | C5H2BrCl2N | CID 817090. PubChem. [Link]

-

Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing). [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]

-

Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University - Science. [Link]

Sources

- 1. 4-Bromo-3,5-dichlorobenzonitrile | C7H2BrCl2N | CID 19769948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,5-Dichlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.be [fishersci.be]

- 7. chempoint.com [chempoint.com]

- 8. tcichemicals.com [tcichemicals.com]

Navigating the Solubility Landscape of 2-Bromo-3,5-dichlorobenzonitrile: A Technical Guide

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its successful application. This guide provides an in-depth technical exploration of the solubility of 2-Bromo-3,5-dichlorobenzonitrile in organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into the anticipated solubility behavior based on the physicochemical properties of analogous structures. This resource is designed to empower researchers to systematically and accurately determine the solubility of this compound, ensuring data integrity and facilitating its use in further research and development.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that dictates its behavior in various stages of the drug development pipeline. From synthesis and purification to formulation and bioavailability, solubility data informs crucial decisions. This compound, a halogenated benzonitrile, presents a molecular structure that suggests a nuanced solubility profile across the spectrum of organic solvents. Its aromatic core, nitrile group, and halogen substituents all contribute to its polarity and intermolecular interactions, which are the primary determinants of solubility.

This guide will delve into the theoretical underpinnings of solubility, explore the expected solubility of this compound based on its structural attributes, and provide robust, step-by-step protocols for the experimental determination of its solubility.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is not widely published, we can infer its likely solubility characteristics by examining its structural features and comparing them to related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-3,5-dichlorobenzonitrile | 2-Bromo-5-chlorobenzonitrile | 3,5-Dichlorobenzonitrile |

| Molecular Formula | C₇H₂BrCl₂N | C₇H₂BrCl₂N[1] | C₇H₃BrClN[2] | C₇H₃Cl₂N[3] |

| Molecular Weight | 250.91 g/mol | 250.90 g/mol [1] | 216.46 g/mol [2] | 172.01 g/mol [3] |

| Appearance | Likely a solid at room temperature | (Predicted) Solid | (Predicted) Solid | White to light-yellow crystalline solid[3] |

| Predicted XLogP3-AA | Not available | 3.6[1] | Not available | Not available |

| Hydrogen Bond Donors | 0[1] | 0[1] | 0[2] | 0[3] |

| Hydrogen Bond Acceptors | 1 (from nitrile)[1] | 1 (from nitrile)[1] | 1 (from nitrile)[2] | 1 (from nitrile)[3] |

The presence of a bromine and two chlorine atoms on the benzene ring, coupled with the polar nitrile group, suggests that this compound is a moderately polar compound. The high degree of halogenation increases the molecular weight and likely contributes to a crystalline solid state, which can decrease solubility. The nitrile group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.

Based on the principle of "like dissolves like," we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar nitrile group and interact with the aromatic ring.

-

Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and other short-chain alcohols, as well as in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane. Hydrogen bonding between the solvent and the nitrile group will play a role here.

-

Low Solubility: Expected in nonpolar solvents like hexane, heptane, and toluene. The overall polarity of the molecule is too high for significant interaction with these nonpolar solvents.

-

Insoluble in Water: The hydrophobic nature of the dichlorobromophenyl ring will likely make it poorly soluble in water.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is paramount. The "shake-flask" method is a reliable and widely used technique for determining the equilibrium solubility of compounds, particularly those with low to moderate solubility.[4]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves creating a saturated solution of the solute in a given solvent and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Stock Standards: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions from this stock solution to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution (if necessary): Depending on the expected solubility, it may be necessary to dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted (or undiluted) saturated solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing the response to the previously generated calibration curve.

-

Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording your experimental findings.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Organic Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 5.1 | ||

| Ethanol | 4.3 | ||

| Acetone | 5.1 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Toluene | 2.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Tetrahydrofuran (THF) | 4.0 | ||

| n-Heptane | 0.1 |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for structurally similar compounds indicates that it should be handled with care. Halogenated aromatic compounds can be hazardous.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Graphical Representation of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging knowledge of its physicochemical properties and employing robust experimental protocols like the shake-flask method, researchers can generate the critical data necessary for advancing their work in drug discovery and development. The principles and methodologies outlined herein are designed to ensure the generation of accurate and reliable solubility data, forming a solid foundation for subsequent research endeavors.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

PubChem. (n.d.). 4-Bromo-3,5-dichlorobenzonitrile. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

A Comparative Analysis of the Reactivity of 2-Bromo-3,5-dichlorobenzonitrile and 2,6-dichlorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzonitriles are foundational scaffolds in medicinal chemistry and materials science. Their utility is dictated by the nature and position of substituents on the aromatic ring, which in turn governs their reactivity. This guide provides a detailed comparative analysis of the chemical reactivity of two halogenated benzonitriles: 2-Bromo-3,5-dichlorobenzonitrile and 2,6-dichlorobenzonitrile. By examining the interplay of electronic and steric effects, we will elucidate the distinct reactivity profiles of these molecules in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for chemists aiming to strategically employ these building blocks in the synthesis of complex molecular architectures.

Introduction: The Significance of Halogenated Benzonitriles

Halogenated benzonitriles are versatile intermediates in organic synthesis, prized for their ability to undergo a variety of chemical transformations. The cyano group, a strong electron-withdrawing group, activates the aromatic ring for certain reactions while also serving as a precursor to other functional groups such as carboxylic acids, amines, and amides. The halogen substituents provide reactive handles for cross-coupling reactions and can influence the regioselectivity of further aromatic substitutions. The specific arrangement of these halogens, as we will explore, has profound implications for the molecule's reactivity.

This guide focuses on a comparative analysis of this compound and 2,6-dichlorobenzonitrile. While both are polychlorinated benzonitriles, the presence of a bromine atom and the differing substitution patterns create distinct electronic and steric environments, leading to divergent chemical behaviors. Understanding these nuances is critical for the rational design of synthetic routes and the development of novel chemical entities.

Structural and Physicochemical Properties

A foundational understanding of the physical and chemical properties of each molecule is essential before delving into their reactivity.

| Property | This compound | 2,6-dichlorobenzonitrile |

| CAS Number | 1160574-40-2[1][2] | 1194-65-6 |

| Molecular Formula | C₇H₂BrCl₂N[1] | C₇H₃Cl₂N |

| Molecular Weight | 250.90 g/mol [1] | 172.01 g/mol |

| Appearance | Not widely reported, likely a solid | White crystalline solid |

| Melting Point | Not widely reported | 143-146 °C |

| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents, low water solubility |

Comparative Reactivity Analysis

The reactivity of these two molecules is primarily dictated by the interplay of electronic effects (inductive and resonance) and steric hindrance.

Electronic Effects: Activating and Deactivating Influences

Both chlorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.[3]

The cyano group (-CN) is a potent electron-withdrawing group through both inductive and resonance effects, further deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution.[4][5]

-

This compound: The bromine at C2, and chlorines at C3 and C5, all contribute to a significant electron deficiency in the aromatic ring. The positions of these halogens are meta to each other, and their electron-withdrawing effects are additive.

-

2,6-dichlorobenzonitrile: The two chlorine atoms are situated ortho to the cyano group. Their inductive withdrawal is strong, significantly influencing the electron density of the nitrile group and the adjacent carbons.

Steric Hindrance: The Impact of Ortho Substitution

Steric hindrance plays a pivotal role in differentiating the reactivity of these two molecules.

-

2,6-dichlorobenzonitrile: The presence of two chlorine atoms flanking the cyano group creates significant steric bulk around the C1, C2, and C6 positions. This steric congestion can impede the approach of reagents, particularly to the ortho positions and the cyano group itself.[6][7] This phenomenon, often referred to as the "ortho effect," can dramatically alter reaction rates and even reaction pathways.[8]

-

This compound: This molecule is less sterically hindered around the cyano group and the C2 position compared to its counterpart. The C6 position is unsubstituted, offering a more accessible site for certain reactions.

Key Chemical Transformations: A Comparative Perspective

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups.[9][10] The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.[11] The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group.[12][13]

-

This compound: This molecule possesses three potential leaving groups: the bromine at C2 and the chlorines at C3 and C5. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths and is related to the stability of the Meisenheimer complex. However, the C-Br bond is weaker than the C-Cl bond, which can favor its cleavage in other reaction types. The cyano group at C1, along with the chlorine at C3 and C5, will activate the ring for nucleophilic attack. Nucleophilic attack would be favored at the C2 position due to the presence of the better leaving group (in some contexts) and the combined electron-withdrawing effects of the substituents.

-

2,6-dichlorobenzonitrile: The chlorine atoms at the C2 and C6 positions are the leaving groups. The cyano group at C1 strongly activates these positions for nucleophilic attack. However, the significant steric hindrance from the adjacent chlorine atom could slow down the rate of reaction compared to a less hindered aryl halide.

Expected Reactivity: While both molecules are activated towards SNAr, the steric hindrance in 2,6-dichlorobenzonitrile may lead to a slower reaction rate compared to nucleophilic attack at the C2 position of This compound .

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl.[14][15]

-

This compound: The presence of a bromine atom makes this molecule a prime candidate for selective cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bonds in the oxidative addition step of the catalytic cycle. This allows for the selective functionalization of the C2 position while leaving the two chlorine atoms intact for potential subsequent transformations.

-

2,6-dichlorobenzonitrile: The two C-Cl bonds are less reactive in palladium-catalyzed cross-coupling reactions compared to a C-Br bond. While coupling reactions involving aryl chlorides are possible, they often require more forcing conditions, specialized ligands, and more active catalyst systems. The steric hindrance at the ortho positions can also negatively impact the efficiency of the coupling reaction.

Expected Reactivity: This compound is expected to be significantly more reactive and selective in standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the C-Br bond.

Experimental Protocols: Representative Methodologies

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety standards.

General Protocol for Nucleophilic Aromatic Substitution

Objective: To substitute a halogen on the benzonitrile ring with a nucleophile (e.g., an alkoxide).

Materials:

-

Halogenated benzonitrile (this compound or 2,6-dichlorobenzonitrile)

-

Sodium methoxide (or other nucleophile)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the halogenated benzonitrile and anhydrous DMF.

-

Stir the solution at room temperature until the starting material is fully dissolved.

-

Add sodium methoxide portion-wise to the stirred solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid with the halogenated benzonitrile.

Materials:

-

Halogenated benzonitrile (this compound is preferred)

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a round-bottom flask, add the halogenated benzonitrile, aryl boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion: Strategic Application in Synthesis

The comparative analysis of this compound and 2,6-dichlorobenzonitrile reveals distinct reactivity profiles that can be strategically exploited in organic synthesis.

-

This compound is the substrate of choice for selective palladium-catalyzed cross-coupling reactions at the C2 position, owing to the higher reactivity of the C-Br bond. The remaining chloro substituents can be retained for subsequent transformations or to modulate the electronic properties of the final molecule. Its less sterically encumbered nature may also favor certain nucleophilic substitution reactions.

-

2,6-dichlorobenzonitrile presents a more sterically hindered environment around the reactive sites. While it can undergo nucleophilic aromatic substitution, reaction rates may be slower. Its application in cross-coupling reactions requires more specialized and robust catalytic systems. The symmetrical nature of the dichlorination may be advantageous in specific synthetic designs where substitution at both ortho positions is desired.

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

PubChem. 4-Bromo-3,5-dichlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Wikipedia. Ortho effect. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

Sources

- 1. 4-Bromo-3,5-dichlorobenzonitrile | C7H2BrCl2N | CID 19769948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1160574-40-2|4-Bromo-3,5-dichlorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. stpeters.co.in [stpeters.co.in]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ortho effect - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 14. mdpi.com [mdpi.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Bromo-3,5-dichlorobenzonitrile for Advanced Research and Drug Development

Core Chemical Identity and Physicochemical Properties

2-Bromo-3,5-dichlorobenzonitrile is a polysubstituted aromatic compound featuring a nitrile group, a bromine atom, and two chlorine atoms attached to the benzene ring. This unique combination of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

IUPAC Name: this compound

Synonyms: While no common trivial names are widely recognized for this specific isomer, it is important to distinguish it from other related halogenated benzonitriles.

CAS Number: 1160574-39-9

Molecular Formula: C₇H₂BrCl₂N

Molecular Weight: 250.91 g/mol

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 250.91 g/mol | |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | Inferred from structural similarity to other halogenated aromatics |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most strategically achieved through a Sandmeyer reaction, a cornerstone transformation in aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3] The logical starting material for this synthesis is 2-Amino-3,5-dichlorobenzonitrile.

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a robust and well-established method for introducing a variety of functional groups onto an aromatic ring.[1] In this case, the amino group of 2-Amino-3,5-dichlorobenzonitrile is converted into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed, self-validating procedure derived from established methodologies for the Sandmeyer reaction.[3][4]

Materials:

-

2-Amino-3,5-dichlorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3,5-dichlorobenzonitrile (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0-4.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature remains below 5 °C. The causality for maintaining a low temperature is to prevent the premature decomposition of the diazonium salt and the formation of phenolic byproducts.[4]

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The solution should become clear, indicating the dissolution of the amine and the formation of the soluble diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2-1.5 eq) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the product. The completion of the reaction is indicated by the cessation of nitrogen gas evolution.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by Recrystallization

Recrystallization is the preferred method for purifying solid organic compounds.[5][6] The choice of solvent is critical for successful purification.

Solvent Selection:

A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a polyhalogenated aromatic compound like this compound, a solvent system of ethanol/water or a mixture of a non-polar solvent like hexane with a more polar solvent like ethyl acetate is likely to be effective.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its three key functional groups: the nitrile, the bromine atom, and the chlorine atoms.

-

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It also activates the aromatic ring towards nucleophilic aromatic substitution.

-

Aryl Halides: The bromine and chlorine atoms are susceptible to displacement via nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitrile group. The bromine atom is also a suitable handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in modern drug discovery for constructing complex molecular architectures.[7]

Applications in Drug Development and Research

Halogenated benzonitriles are important building blocks in the synthesis of pharmaceuticals and agrochemicals.[8][9][10] While specific, documented applications of this compound are not widely reported in publicly available literature, its structure suggests significant potential as a key intermediate in several areas of medicinal chemistry.

Based on the reactivity of its functional groups, this compound can be envisioned as a precursor for the synthesis of:

-

Enzyme Inhibitors: The substituted benzonitrile scaffold can be elaborated to target the active sites of various enzymes.

-

Heterocyclic Compounds: The nitrile and halogen functionalities can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many drug molecules.

-

Molecular Probes: The unique substitution pattern can be exploited in the design of molecular probes for studying biological systems.

A search of patent literature citing the CAS number 1160574-39-9 reveals its potential use in the synthesis of novel compounds for therapeutic applications. For instance, it may be used in the preparation of amide-substituted heterocyclic compounds that act as modulators of immune responses.[11]

Analytical Characterization

The unambiguous identification and purity assessment of this compound require a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the surrounding halogen and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[12] The fragmentation pattern will provide further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like halogenated benzonitriles.[13] It provides both separation of the compound from a mixture and its identification based on its mass spectrum.

Illustrative GC-MS Workflow

Caption: A typical workflow for the analysis of this compound using GC-MS.

Safety and Handling

As a halogenated aromatic nitrile, this compound should be handled with care, assuming it to be toxic and an irritant. Safety data for similar compounds indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[14][15][16]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its synthesis via the Sandmeyer reaction is a practical and scalable approach. The unique combination of reactive functional groups allows for diverse chemical transformations, making it a versatile building block for the construction of complex and novel molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical characterization, coupled with stringent safety protocols, will enable researchers to effectively utilize this compound in their scientific endeavors.

References

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

-

The Crucial Role of 2-Bromo-5-chloronitrobenzene in Pharmaceutical Synthesis. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). [Video]. YouTube. Retrieved from [Link]

- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

- Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFNα responses. (n.d.). Google Patents.

-

2-(3-Bromo-2,5-dichlorophenyl)acetonitrile. PubChem. (n.d.). Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Pharmaceutical compositions. PubChem. (n.d.). Retrieved from [Link]

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

-

Mass Spectrometry Fragmentation - chemconnections. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

dibromoacetonitrile - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

-

GC-MS Sample Preparation - Organomation. (n.d.). Retrieved from [Link]

-

Confirmation of Pesticides by GC/MS/MS - Food Safety and Inspection Service. (n.d.). Retrieved from [Link]

-

5-Bromo-2,3-dimethoxybenzonitrile - Chem-Impex. (n.d.). Retrieved from [Link]

-

GC/MS-LC/MS multi-residue method. (2019, May 13). Retrieved from [Link]

-

The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

2-Bromo-3,5-dichloropyridine. PubChem. (n.d.). Retrieved from [Link]

-

4-Bromo-3,5-dichlorobenzonitrile. PubChem. (n.d.). Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Fragmentation in Mass Spectrometry - YouTube. (2023, June 2). Retrieved from [Link]

-

Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. (n.d.). Retrieved from [Link]

-

Patent Search Methodology - I-MAK. (n.d.). Retrieved from [Link]

-

Patent File Wrapper - Application Data. (n.d.). Retrieved from [Link]

-

EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

5-Bromo-3-fluoro-2-methylbenzonitrile - MySkinRecipes. (n.d.). Retrieved from [Link]

-

GC and GC/MS Applications - Agilent. (n.d.). Retrieved from [Link]

- Composition for cleaving a target dna comprising a guide rna specific for the target dna and cas protein-encoding nucleic acid or cas protein, and use thereof. (n.d.). Google Patents.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved from [Link]

-

Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and - PDF Free Download. (n.d.). Retrieved from [Link]

- Process for the preparation of 1-bromo-3,5-dichlorobenzene. (n.d.). Google Patents.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. fishersci.com [fishersci.com]

- 7. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. lifechempharma.com [lifechempharma.com]

- 10. chemimpex.com [chemimpex.com]

- 11. US9505748B2 - Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFNα responses - Google Patents [patents.google.com]

- 12. chemconnections.org [chemconnections.org]

- 13. uoguelph.ca [uoguelph.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemscene.com [chemscene.com]

Safety data sheet (SDS) for halogenated benzonitrile derivatives

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Halogenated Benzonitrile Derivatives

Foreword: Beyond Compliance, Towards a Culture of Safety

In the fast-paced world of drug discovery and chemical research, the Safety Data Sheet (SDS) is often viewed as a mere regulatory formality. This guide challenges that perspective. For the scientist handling halogenated benzonitrile derivatives, the SDS is not just a document; it is the most critical protocol, a distillation of collective knowledge that stands between groundbreaking research and a catastrophic incident. These compounds, characterized by the dual reactivity of the nitrile group and the specific toxicological profiles conferred by their halogen substituents, demand a level of respect that begins with a comprehensive understanding of their hazards. This document is structured to build that understanding, moving from regulatory foundations to the practical, causal logic behind each safety recommendation. As a Senior Application Scientist, my objective is not just to present information, but to instill a deep-seated, scientifically-grounded approach to safety.

The Regulatory and Scientific Foundation of the SDS

A modern SDS is not an arbitrary collection of data. Its 16-section format is mandated by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which is implemented in the United States through the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard and in Europe via the REACH and CLP regulations.[1][2][3] This structure is a logical progression, designed to provide comprehensive information for a variety of audiences, from scientists in the lab to emergency first responders.[2][4] The core principle is that a thorough understanding of a chemical's identity and intrinsic properties (Sections 1, 3, 9, 10, 11) directly informs the necessary protective measures and emergency responses (Sections 2, 4, 5, 6, 7, 8).[3]

An SDS must be updated within three months of the manufacturer becoming aware of any new and significant hazard information.[1][5] For research professionals, this underscores the dynamic nature of chemical safety and the importance of always working with the most current version of the document.[6]

Deconstructing the 16 Sections for Halogenated Benzonitriles

Understanding the specific hazards of halogenated benzonitriles requires a detailed examination of each SDS section, interpreting the data through the lens of their unique chemistry.

Section 1: Identification

This section provides the fundamental identity of the chemical, including its GHS product identifier, other means of identification (like CAS number), recommended use, and the supplier's emergency contact information.[3] For a compound like 2,6-Dichlorobenzonitrile, you would find its CAS number (1194-65-6) and its primary use as a herbicide.[7][8] This is the first crucial link in the chain of safety, ensuring that all subsequent information pertains to the exact material in the container.

Section 2: Hazard(s) Identification

This is arguably the most critical section for immediate risk assessment. It summarizes the chemical's hazards and the required label elements.[3] Halogenated benzonitriles often present multiple hazards. Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[9][10] Many derivatives are also irritants to the skin, eyes, and respiratory tract and are harmful or toxic to aquatic life.[11][12][13]

GHS Classification Logic: The classifications here are not arbitrary. They are derived directly from toxicological and physicochemical data found later in the SDS. For example, an oral LD₅₀ value in a specific range (detailed in Section 11) leads directly to an "Acute Toxicity - Oral, Category 4" classification (H302: Harmful if swallowed).[10] This relationship is a self-validating system within the SDS.

Caption: Interrelation of SDS sections for hazard assessment.

Section 3: Composition/Information on Ingredients

This section details the chemical ingredients, including impurities and stabilizing additives.[3] For a product sold as "Bromoxynil 225 EC," this section would specify that the active ingredient is bromoxynil octanoate at a concentration of 225 g/L and would also list the solvent or inert ingredients, which may have their own hazards.[14]

Section 4: First-Aid Measures

This section provides explicit instructions for emergency care.[3] Due to the nature of benzonitriles, rapid response is critical.

-

Inhalation: The primary danger is irritation and potential systemic toxicity. The immediate action is to move the victim to fresh air and seek medical attention.[12][15]

-

Skin Contact: Many halogenated benzonitriles are harmful upon skin contact.[9] Immediate and thorough washing with soap and water is required, and contaminated clothing must be removed.[16][17]

-

Eye Contact: Severe irritation is a common risk.[11][18] The protocol is to rinse immediately and continuously with plenty of water, including under the eyelids, and to seek medical advice.[17]

-

Ingestion: This is a primary route for acute toxicity. The advice is typically to rinse the mouth and call a poison control center or doctor immediately.[17] Crucially, due to the potential for cyanide formation, medical personnel must be informed of the chemical's identity.[12][16]

Section 5: Fire-Fighting Measures

Benzonitrile is a combustible liquid.[13][16] This section outlines suitable extinguishing media (dry chemical, CO₂, foam) and warns against ineffective methods like heavy water streams.[17] A critical point for all benzonitriles is the hazardous decomposition products generated in a fire, which include toxic gases like nitrogen oxides and highly toxic hydrogen cyanide.[12][15][16]

Section 6: Accidental Release Measures

This section provides protocols for responding to spills, leaks, or releases.[3] The core principles are containment and cleanup while protecting personnel.

-

Personal Precautions: Evacuate the area and wear appropriate personal protective equipment (PPE), including respiratory protection.[16][19]

-

Containment & Cleanup: Prevent the material from entering drains or waterways.[19] Absorb liquid spills with an inert material like vermiculite or dry sand and place it in a sealed container for disposal.[16]

Section 7: Handling and Storage

This section outlines practices for safe handling and storage.[3]

-

Handling: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid contact with skin and eyes and prevent the formation of aerosols.[10] Standard laboratory hygiene, such as not eating, drinking, or smoking in the work area, is mandatory.[17]

-

Storage: Containers should be kept tightly closed in a dry, cool, and well-ventilated area, separated from incompatible materials like strong acids, bases, and oxidizing agents.[17][20] Nitriles can react violently with strong acids, producing hydrogen cyanide.[7][21]

Section 8: Exposure Controls/Personal Protection

This section provides detailed information on controlling exposure and the specific PPE required.

-

Engineering Controls: A chemical fume hood is the most important engineering control to minimize inhalation exposure.[16] Emergency eyewash stations and safety showers must be readily available.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory.[17]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves. Nitrile gloves offer good resistance against many common chemicals, oils, and weak acids, making them a suitable choice for handling halogenated benzonitriles.[17][22][23][24] However, always consult the glove manufacturer's resistance chart for the specific chemical being used.

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[17]

-

Section 9: Physical and Chemical Properties

This section contains identifying characteristics of the substance. This data is vital for predicting behavior and assessing risks. For example, a low vapor pressure indicates a lower inhalation risk at room temperature, while high water solubility may increase the risk of environmental contamination.[16]

Table 1: Physicochemical Properties of Selected Halogenated Benzonitriles

| Property | 2,6-Dichlorobenzonitrile | Bromoxynil | Chlorothalonil | Benzonitrile (Parent) |

|---|---|---|---|---|

| CAS Number | 1194-65-6[25] | 1689-84-5[26] | 1897-45-6[11] | 100-47-0[27] |

| Appearance | White crystalline solid[25] | Colorless solid[26] | Colorless crystals[11] | Colorless liquid[27] |

| Melting Point | 144–146 °C[25] | 194-195 °C[26] | 250-251 °C | -13 °C[27] |

| Boiling Point | ~270 °C[25] | Sublimes[26] | 350 °C | 191 °C[27] |

| Water Solubility | ~14.6-25 mg/L[8][25] | 130 mg/L | 0.6-0.9 mg/L | <5 g/L[13] |

| Vapor Pressure | 0.073 Pa @ 20°C[25] | 1.3 x 10⁻⁵ Pa @ 25°C | 7.6 x 10⁻⁵ Pa @ 25°C | 102 Pa @ 25°C[12] |

Section 10: Stability and Reactivity

This section describes the chemical stability and potential hazardous reactions. Most halogenated benzonitriles are stable under normal conditions.[14][17] However, they are incompatible with strong acids, bases, and oxidizing agents.[17][28] A critical incompatibility for all nitriles is with strong acids, as this can lead to a violent reaction that produces highly toxic hydrogen cyanide gas.[7][21]

Section 11: Toxicological Information

This section provides a comprehensive overview of the potential health effects.

-

Acute Toxicity: Benzonitriles are typically harmful if swallowed or absorbed through the skin.[9][17] The toxicity is often related to the metabolic release of cyanide ions, which can interfere with cellular respiration.[12]

-

Skin/Eye Irritation: Severe irritation is a common characteristic of this chemical class.[11][18]

-

Carcinogenicity: The carcinogenic potential varies. For instance, Chlorothalonil is classified by the U.S. EPA as a "probable human carcinogen" based on animal studies showing kidney tumors.[11][18][29]

Table 2: Toxicological Data Summary

| Compound | Oral LD₅₀ (Rat) | Dermal LD₅₀ (Rabbit) | Key Health Effects |

|---|---|---|---|

| 2,6-Dichlorobenzonitrile | >3,160 mg/kg[25] | >1,000 mg/kg | Harmful if swallowed/in contact with skin, potential for dermatitis.[25][30] |

| Bromoxynil | 190-270 mg/kg | 3,660 mg/kg | Developmental toxicity, potential for birth defects in animal studies.[14][31] |

| Chlorothalonil | >10,000 mg/kg[18] | >10,000 mg/kg | Severe eye/skin irritant, probable human carcinogen (kidney/stomach tumors in animals).[11][18] |

| Benzonitrile | 690 mg/kg | 1200-1400 mg/kg[9] | Harmful if swallowed/in contact with skin, may cause cyanosis, delayed effects.[9][12] |

Section 12: Ecological Information

This section details the environmental impact. Halogenated benzonitriles, particularly those used as pesticides like Chlorothalonil and Bromoxynil, can be highly toxic to aquatic organisms.[11][28] Chlorothalonil is noted to be very highly toxic to fish, with LC₅₀ values in the sub-mg/L range.[11][32] Persistence in soil can also be a concern, with half-lives ranging from weeks to months.[14][25]

Sections 13-16: Disposal, Transport, Regulatory, and Other Information

-

Section 13 (Disposal): Waste must be treated as hazardous.[16][17] Disposal should be handled by a licensed facility, often via high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[33][34]

-

Section 14 (Transport): Provides UN numbers, hazard classes, and packing groups for shipping. For example, Benzonitrile is UN 2224, Hazard Class 6.1 (Toxic).[35]

-

Section 15 (Regulatory): Lists safety, health, and environmental regulations specific to the product.

-

Section 16 (Other Information): Includes the date of the latest revision and other relevant information.[1]

Practical Protocols for the Laboratory

The information in an SDS is only effective when translated into actionable laboratory procedures.

Protocol 1: Standard Safe Handling Workflow

-

Preparation: Before handling, review the entire SDS for the specific halogenated benzonitrile derivative. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

PPE Donning: Put on a lab coat, chemical safety goggles, and the appropriate chemical-resistant gloves (e.g., nitrile).[36][37]

-

Chemical Handling: Conduct all manipulations, including weighing and dilutions, inside the chemical fume hood to contain vapors and dust.

-

Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[17]

-

Storage: Tightly seal the container and return it to its designated storage location, away from incompatibles.[35]

Protocol 2: Emergency Response for a Small Spill (<100 mL)

Caption: Emergency workflow for a small laboratory spill.

Conclusion: The SDS as a Cornerstone of Research Integrity

For researchers working with halogenated benzonitrile derivatives, the Safety Data Sheet is the embodiment of scientific integrity and due diligence. It is a document that demands active engagement, not passive acknowledgment. By understanding the causal links between a compound's fundamental properties and the prescribed safety protocols, scientists can move beyond mere compliance. They can cultivate a proactive safety culture where risks are not just managed but are deeply understood and respected. This guide serves as a framework for that understanding, empowering researchers to protect themselves, their colleagues, and their work.

References

-

European Chemicals Agency (ECHA). (2020). Guidance on the compilation of safety data sheets. Retrieved from [Link]]

-

OSHA. (2024). OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. Retrieved from ChemicalSafety.com[1]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from nj.gov[16]

-

Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Chlorothalonil. Retrieved from extoxnet.orst.edu[11]

-

Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com[17]

-

European Chemicals Agency (ECHA). (2020). Guidance on the compilation of safety data sheets. Retrieved from echa.europa.eu[2]

-

Environment Agency (UK). (n.d.). Proposed EQS for Water Framework Directive Annex VIII substances: chlorothalonil. Retrieved from assets.publishing.service.gov.uk[32]

-

Farm-Ag. (n.d.). BROMOXYNIL 225 EC Safety Data Sheet. Retrieved from farmag.co.za[14]

-

Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from sciencemadness.org[33]

-

Grokipedia. (n.d.). 2,6-Dichlorobenzonitrile. Retrieved from grokipedia.org[25]

-

Northwest Coalition for Alternatives to Pesticides (NCAP). (1997). Journal of Pesticide Reform: Chlorothalonil. Retrieved from pestiwise.com[18]

-

Nufarm. (n.d.). BROMOXYNIL 200 SELECTIVE HERBICIDE Safety Data Sheet. Retrieved from nufarm.com[28]

-

ChemicalBook. (2026). 2,6-Dichlorobenzonitrile | 1194-65-6. Retrieved from chemicalbook.com[7]

-

European Chemicals Agency (ECHA). (2013). Guidance on the compilation of safety data sheets in a nutshell. Retrieved from echa.europa.eu[4]

-

European Chemicals Agency (ECHA). (2015). Guidance on the compilation of safety data sheets, Version 3.1. Retrieved from echa.europa.eu[38]

-

PubMed. (1998). Environmental fate and toxicology of chlorothalonil. Retrieved from pubmed.ncbi.nlm.nih.gov[29]

-

PubChem. (n.d.). Bromoxynil. Retrieved from pubchem.ncbi.nlm.nih.gov[26]

-

LookChem. (n.d.). Cas 1194-65-6, 2,6-Dichlorobenzonitrile. Retrieved from lookchem.com[8]

-

Heben Pesticide. (n.d.). SAFETY DATA SHEETS - Bromoxynil 97% TC. Retrieved from heben.com[39]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Safety Data Sheets Quick Card. Retrieved from osha.gov[3]

-

Vigon International. (2020). 500720 benzonitrile safety data sheet. Retrieved from vigon.com[19]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): BENZONITRILE. Retrieved from ilo.org[12]

-

Santa Cruz Biotechnology. (n.d.). 2,6-Dichlorobenzonitrile Safety Data Sheet. Retrieved from scbt.com[21]

-

Safety by Design. (2025). Safety Data Sheets: How Often Do SDS Need to Be Updated/Replaced?. Retrieved from safetybydesigninc.com[5]

-

Environmental Working Group (EWG). (2021). Comments to the Environmental Protection Agency Docket ID: EPA-HQ-OPP-2011-0840 S. Retrieved from ewg.org[40]

-

DSpace. (n.d.). Toxicology of the Herbicide Dichlobenil (2,6-Dichlorobenzonitrile) and its Main Metabolites. Retrieved from dspace.library.uu.nl[30]

-

Stericycle. (2023). OSHA SDS Guide for Employers & Employees. Retrieved from stericycle.com[41]

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: benzonitrile. Retrieved from cameochemicals.noaa.gov[15]

-

Compliancy Group. (2024). OSHA Safety Data Sheets: A Vital Component of Workplace Safety. Retrieved from compliancy-group.com[6]

-

4Farmers. (2020). SAFETY DATA SHEET: 4FARMERS BROMOXYNIL 200 SELECTIVE HERBICIDE. Retrieved from 4farmers.com.au[31]

-

Solus Group. (2024). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from solusgrp.com[22]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from nepis.epa.gov[42]

-

American Chemical Society (ACS). (2018). Molecule of the Week: Benzonitrile. Retrieved from acs.org[13]

-

S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from sggloves.com[23]

-

Organic Chemistry Practice. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from oc-praktikum.de[43]

-

Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. Retrieved from industrialchemicals.gov.au[9]

-

ECHEMI. (n.d.). Benzonitrile SDS, 100-47-0 Safety Data Sheets. Retrieved from echemi.com[10]

-

ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from researchgate.net[34]

-

Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from nipissingu.ca[44]

-

SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from safetyculture.com[36]

-

WellBefore. (2023). Best Gloves That Protect Your Hands from Hazardous Chemicals. Retrieved from wellbefore.com[24]

-

University of California, Santa Cruz - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from ehs.ucsc.edu[37]

-

Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from fishersci.com[20]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from en.wikipedia.org[27]

-

Sigma-Aldrich. (2026). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com[45]

-

Cole-Parmer. (2005). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from coleparmer.com[35]

Sources

- 1. reachsafetydatasheets.com [reachsafetydatasheets.com]

- 2. echa.europa.eu [echa.europa.eu]

- 3. osha.gov [osha.gov]

- 4. aeda.org [aeda.org]

- 5. Safety Data Sheets: How Often Do SDS Need to Be Updated/Replaced? [safetybydesigninc.com]

- 6. compliancy-group.com [compliancy-group.com]

- 7. 2,6-Dichlorobenzonitrile | 1194-65-6 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. echemi.com [echemi.com]

- 11. EXTOXNET PIP - CHLOROTHALONIL [extoxnet.orst.edu]

- 12. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 13. acs.org [acs.org]

- 14. farmag.co.za [farmag.co.za]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. nj.gov [nj.gov]

- 17. lobachemie.com [lobachemie.com]

- 18. lib.ncfh.org [lib.ncfh.org]

- 19. vigon.com [vigon.com]

- 20. fishersci.com [fishersci.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. solusgrp.com [solusgrp.com]

- 23. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 24. wellbefore.com [wellbefore.com]

- 25. grokipedia.com [grokipedia.com]

- 26. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Benzonitrile - Wikipedia [en.wikipedia.org]

- 28. cdn.nufarm.com [cdn.nufarm.com]

- 29. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. dspace.library.uu.nl [dspace.library.uu.nl]

- 31. 4farmers.com.au [4farmers.com.au]

- 32. wfduk.org [wfduk.org]

- 33. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 34. researchgate.net [researchgate.net]

- 35. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 36. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 37. safety.fsu.edu [safety.fsu.edu]

- 38. moew.government.bg [moew.government.bg]

- 39. hb-p.com [hb-p.com]

- 40. ewg.org [ewg.org]

- 41. OSHA SDS Guide for Employers & Employees | Stericycle | Stericycle [stericycle.com]

- 42. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 43. Making sure you're not a bot! [oc-praktikum.de]

- 44. nipissingu.ca [nipissingu.ca]

- 45. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Physicochemical Characterization of 2-Bromo-3,5-dichlorobenzonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the fundamental physicochemical characterization of the novel compound 2-Bromo-3,5-dichlorobenzonitrile. As a halogenated benzonitrile, this molecule is of significant interest to the drug discovery and materials science sectors due to the unique properties conferred by its nitrile and halogen substituents.[1][2] This document provides a comprehensive framework for determining its melting and boiling points, two critical parameters for purity assessment, reaction optimization, and formulation development. Recognizing that this is a novel molecule without established literature values, this guide focuses on the principles and detailed methodologies required for accurate, first-principle determination. We present both computational estimation strategies and rigorous, step-by-step experimental protocols suitable for a research and development laboratory setting.

Introduction: The Significance of this compound

The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved pharmaceuticals.[1] The nitrile group is a versatile functional group; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl or halogen groups, and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing π-π stacking interactions with protein targets.[1]

Furthermore, the incorporation of halogens—in this case, bromine and chlorine—is a well-established strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic profiles.[3][4] The specific substitution pattern of this compound presents a unique electronic and steric profile, making it a compelling candidate for synthesis and evaluation in drug discovery programs.

Given its novelty, foundational data such as melting and boiling points are currently unavailable in the literature. These physical constants are prerequisites for further study. The melting point provides a rapid assessment of purity, while the boiling point is essential for purification via distillation and for understanding the compound's volatility. This guide provides the necessary protocols to establish these key data points.

Predicting Physical Properties: A Computational Approach

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's physical properties. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular features with physical properties, are commonly employed. These models can range from simple group contribution methods to complex machine learning algorithms.

For a molecule like this compound, a QSPR model would analyze descriptors such as:

-

Molecular Weight: The sum of the atomic weights.

-

Intermolecular Forces: The presence of a strong dipole from the nitrile group and halogen atoms suggests significant dipole-dipole interactions.

-

Molecular Symmetry and Shape: These factors heavily influence crystal lattice packing and, consequently, the melting point.[5]

-

Polar Surface Area: Contributed by the nitrogen and halogen atoms, influencing solubility and intermolecular interactions.

While a specific predicted value is not available, researchers can utilize various software platforms (e.g., those based on Density Functional Theory or machine learning) to generate estimations before embarking on experimental work.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow range (typically <1°C). Impurities will typically depress the melting point and broaden the range.[6][7] The capillary method is the most common and reliable technique for this determination.

Data Summary Table

| Property | Predicted Value | Experimental Value |

| Melting Point (°C) | Not Available | To be determined experimentally |

| Boiling Point (°C) | Not Available | To be determined experimentally |

Protocol 1: Melting Point Determination using a Digital Apparatus

This method offers high precision and reproducibility.

Methodology:

-

Sample Preparation:

-

Ensure the synthesized this compound is completely dry, as residual solvent will act as an impurity.[8][9]

-

If the sample consists of large crystals, gently crush a small amount into a fine powder on a watch glass.

-

Press the open end of a glass capillary tube into the powder.[10]

-